molecular formula C16H16N2 B13980606 2,6-Dimethyl-1-(2-methylphenyl)benzimidazole

2,6-Dimethyl-1-(2-methylphenyl)benzimidazole

Cat. No.: B13980606
M. Wt: 236.31 g/mol
InChI Key: ZHUAVSZIMXYCLZ-UHFFFAOYSA-N
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Description

2,6-Dimethyl-1-(2-methylphenyl)benzimidazole is a heterocyclic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties . The unique structure of this compound makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-1-(2-methylphenyl)benzimidazole typically involves the condensation of ortho-phenylenediamine with substituted benzaldehydes. One common method includes using sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . The reaction yields high efficiency and purity, making it suitable for both laboratory and industrial production.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated systems can further enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-1-(2-methylphenyl)benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethyl-1-(2-methylphenyl)benzimidazole is unique due to its specific substitution pattern, which enhances its biological activity and makes it a valuable compound for various scientific research applications. Its ability to undergo multiple types of chemical reactions further adds to its versatility.

Conclusion

This compound is a compound of significant interest in the fields of chemistry, biology, medicine, and industry. Its unique structure and versatile reactivity make it a valuable subject for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C16H16N2

Molecular Weight

236.31 g/mol

IUPAC Name

2,6-dimethyl-1-(2-methylphenyl)benzimidazole

InChI

InChI=1S/C16H16N2/c1-11-8-9-14-16(10-11)18(13(3)17-14)15-7-5-4-6-12(15)2/h4-10H,1-3H3

InChI Key

ZHUAVSZIMXYCLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2C3=CC=CC=C3C)C

Origin of Product

United States

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